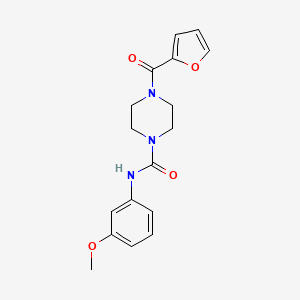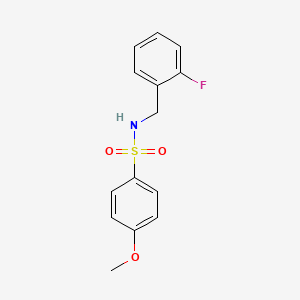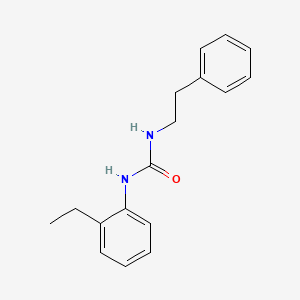
N-2-adamantyl-N'-cyclohexylurea
Descripción general
Descripción
N-2-adamantyl-N'-cyclohexylurea, also known as ACU-4429, is a small molecule drug that has shown potential for the treatment of Huntington's disease, a neurodegenerative disorder. ACU-4429 has been found to reduce the aggregation of mutant huntingtin protein, which is a hallmark of the disease.
Mecanismo De Acción
N-2-adamantyl-N'-cyclohexylurea works by binding to the expanded polyglutamine tract of mutant huntingtin protein, which reduces its aggregation. This leads to a decrease in the toxicity of mutant huntingtin protein and an improvement in neuronal function.
Biochemical and Physiological Effects:
This compound has been found to reduce the aggregation of mutant huntingtin protein and improve motor function in animal models of Huntington's disease. This compound has also been found to increase survival in these animal models. However, the exact biochemical and physiological effects of this compound are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-2-adamantyl-N'-cyclohexylurea is its potential therapeutic effects in Huntington's disease. This compound has been found to reduce the aggregation of mutant huntingtin protein and improve motor function in animal models of Huntington's disease. However, one limitation of this compound is its low solubility, which can make it difficult to administer in experiments.
Direcciones Futuras
There are several future directions for the study of N-2-adamantyl-N'-cyclohexylurea. One direction is to study the long-term effects of this compound on neuronal function in animal models of Huntington's disease. Another direction is to study the potential therapeutic effects of this compound in other neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, there is a need to develop more efficient synthesis methods for this compound to improve its solubility and efficacy.
Aplicaciones Científicas De Investigación
N-2-adamantyl-N'-cyclohexylurea has been extensively studied for its potential therapeutic effects in Huntington's disease. In preclinical studies, this compound has been found to reduce the aggregation of mutant huntingtin protein, which is a hallmark of the disease. This compound has also been found to improve motor function and increase survival in animal models of Huntington's disease.
Propiedades
IUPAC Name |
1-(2-adamantyl)-3-cyclohexylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c20-17(18-15-4-2-1-3-5-15)19-16-13-7-11-6-12(9-13)10-14(16)8-11/h11-16H,1-10H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFONAXXDMGITIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2C3CC4CC(C3)CC2C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49823454 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4423309.png)
![methyl 2-{[(4-cyclohexyl-1-piperazinyl)carbonyl]amino}benzoate](/img/structure/B4423314.png)
![2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4423318.png)


![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[(1-isoxazol-3-ylethyl)(methyl)amino]acetamide](/img/structure/B4423335.png)
![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(methylsulfonyl)piperazine](/img/structure/B4423353.png)


![3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4423368.png)
![1-(2-methylbenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B4423375.png)
![N-propyl-6-[3-(1H-pyrazol-3-yl)phenyl]nicotinamide](/img/structure/B4423390.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B4423405.png)